

2-Bromopentane CAS number and molecular formula

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Compound of Interest

Compound Name: 2-Bromopentane

Cat. No.: B028208

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An In-depth Technical Guide to **2-Bromopentane** For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromopentane, a secondary alkyl halide, is a versatile chemical intermediate with significant applications in organic synthesis and drug development. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and an exploration of its reactivity. Particular focus is given to its role as a chiral building block in the stereoselective synthesis of pharmaceutical compounds. This document aims to serve as a valuable resource for professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Properties

2-Bromopentane is a colorless liquid with the molecular formula $C_5H_{11}Br$.^[1] It is an isomer of bromopentane and exists as a racemic mixture or as one of two enantiomers, (R)-**2-bromopentane** and (S)-**2-bromopentane**, due to the chiral center at the second carbon atom.^[2]

Molecular and Physical Properties

The fundamental properties of **2-bromopentane** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₁ Br	[1]
Molecular Weight	151.04 g/mol	[1]
CAS Number (Racemic)	107-81-3	[1]
CAS Number ((R)-enantiomer)	29117-44-0	[2]
CAS Number ((S)-enantiomer)	29882-58-4	[2]
Appearance	Colorless to yellow liquid	[3]
Boiling Point	117.3 °C	[2]
Melting Point	-95.5 °C	[2]
Density	1.208 g/mL	[3]
Vapor Pressure	2.84 kPa	[2]
Flash Point	20.6 °C	[2]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **2-bromopentane**. The following tables summarize the key spectroscopic features.

¹H NMR (Proton NMR) Data[4]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.15	Sextet	1H	H-2
1.85 - 1.70	Multiplet	2H	H-3
1.70	Doublet	3H	H-1
1.55 - 1.40	Multiplet	2H	H-4
0.92	Triplet	3H	H-5

¹³C NMR (Carbon-13 NMR) Data[4]

Chemical Shift (δ) ppm	Assignment
54.5	C-2
37.8	C-3
25.8	C-1
20.2	C-4
13.8	C-5

Infrared (IR) Spectroscopy Data[4]

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
2965	Strong	C-H stretch (alkane)
2932	Strong	C-H stretch (alkane)
1458	Medium	C-H bend (alkane)
640	Strong	C-Br stretch

Experimental Protocols

Synthesis of (S)-2-Bromopentane from (R)-2-Pentanol

This protocol details the stereospecific synthesis of (S)-2-bromopentane via an S_N2 reaction with inversion of configuration.[1]

Materials:

- (R)-2-pentanol
- Phosphorus tribromide (PBr₃)
- Anhydrous diethyl ether

- Crushed ice
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate

Procedure:

- In a round-bottom flask cooled in an ice bath, dissolve (R)-2-pentanol in anhydrous diethyl ether.
- Slowly add phosphorus tribromide dropwise to the stirred solution, maintaining the temperature below 10 °C.
- After the addition is complete, stir the reaction mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
- Carefully pour the reaction mixture over crushed ice and transfer to a separatory funnel.
- Separate the organic layer and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate and filter.
- Remove the solvent by rotary evaporation.
- Purify the crude (S)-**2-bromopentane** by fractional distillation.

Analysis of Enantiomeric Purity by Chiral Gas Chromatography

Instrumentation:

- Gas chromatograph with a Flame Ionization Detector (FID)
- Chiral capillary column

Conditions:[1]

- Carrier Gas: Helium or Hydrogen
- Injector and Detector Temperature: 250 °C
- Temperature Program:
 - Initial Temperature: 50 °C, hold for 2 minutes
 - Ramp: 5 °C/min to 150 °C
 - Final Temperature: Hold at 150 °C for 5 minutes

Procedure:

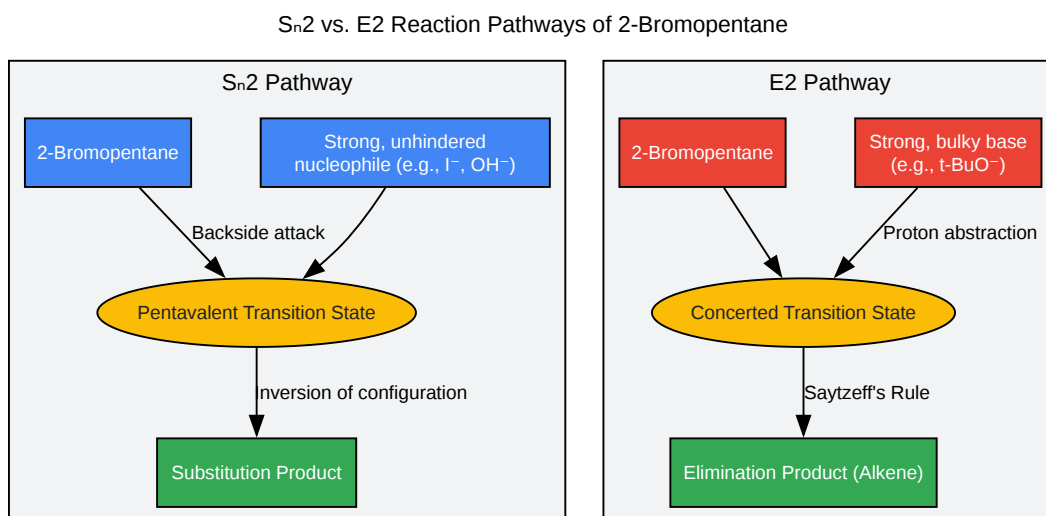
- Prepare a dilute solution of the purified **2-bromopentane** in hexane.
- Inject 1 µL of the sample into the GC.
- Analyze the resulting chromatogram to determine the ratio of the enantiomers.

Reactivity and Reaction Mechanisms

2-Bromopentane, as a secondary alkyl halide, can undergo both nucleophilic substitution (S_N2) and elimination ($E2$) reactions. The preferred pathway is dependent on the nature of the nucleophile/base and the reaction conditions.

$S_N2/E2$ Competition

Strong, sterically unhindered bases/nucleophiles favor the S_N2 pathway, while strong, bulky bases favor the $E2$ pathway.



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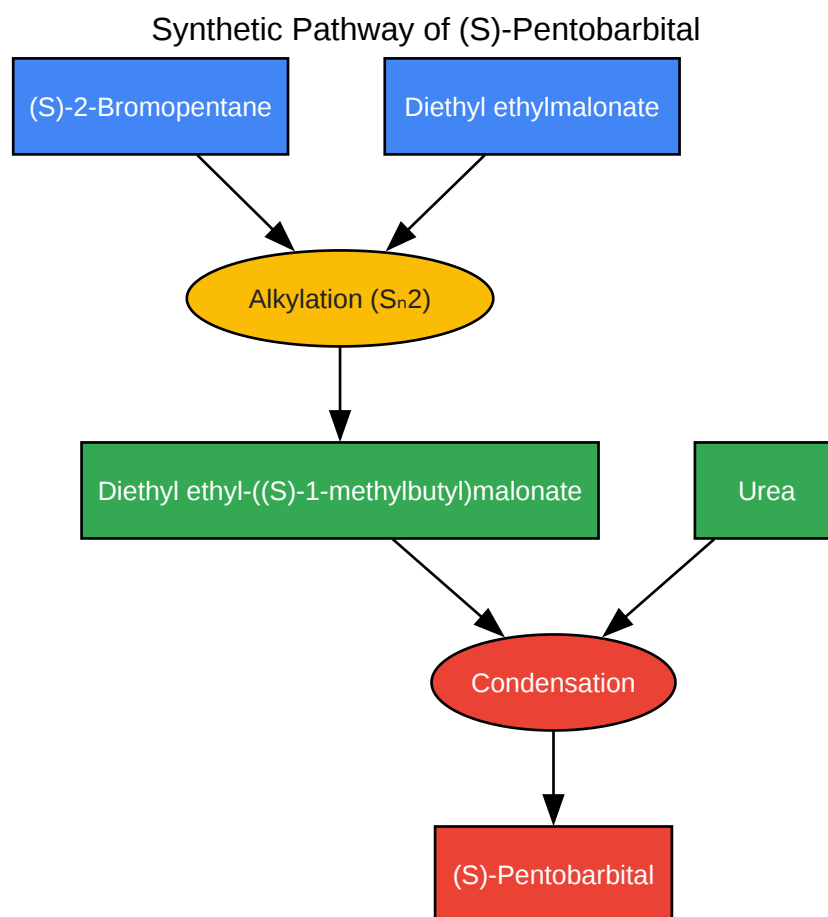
Caption: S_N2 vs. E2 pathways for **2-bromopentane**.

Applications in Drug Development

The chirality of **2-bromopentane** makes it a valuable building block in the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer often exhibits the desired therapeutic activity while the other may be inactive or harmful.

Synthesis of (S)-Pentobarbital

(S)-**2-Bromopentane** is a key intermediate in the synthesis of (S)-pentobarbital, a sedative-hypnotic drug. The synthesis involves a malonic ester synthesis followed by condensation with urea.^[5]



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Caption: Synthesis of (S)-Pentobarbital from (S)-**2-Bromopentane**.

Conclusion

2-Bromopentane is a fundamentally important reagent in organic chemistry. Its well-defined physical, chemical, and spectroscopic properties, combined with its predictable reactivity, make it a valuable tool for both academic research and industrial applications. The stereospecific reactions of its enantiomers are particularly crucial in the field of drug development for the synthesis of complex, chiral molecules. This guide has provided a detailed overview of the core technical aspects of **2-bromopentane** to support its effective and safe use in the laboratory.

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